molecular formula C11H16FN B1470323 2-Fluoro-2-(p-tolyl)butan-1-amine CAS No. 1545640-77-4

2-Fluoro-2-(p-tolyl)butan-1-amine

Cat. No.: B1470323
CAS No.: 1545640-77-4
M. Wt: 181.25 g/mol
InChI Key: QNHCRZOVQMSDRW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(p-tolyl)butan-1-amine is an organic compound characterized by the presence of a fluorine atom, a p-tolyl group, and an amine group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-2-(p-tolyl)butan-1-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(p-tolyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-2-(p-tolyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(p-tolyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. The p-tolyl group can contribute to the compound’s overall hydrophobicity, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(p-tolyl)ethan-1-amine
  • 2-Fluoro-2-(p-tolyl)propan-1-amine
  • 2-Fluoro-2-(p-tolyl)pentan-1-amine

Uniqueness

2-Fluoro-2-(p-tolyl)butan-1-amine is unique due to its specific combination of a fluorine atom, a p-tolyl group, and an amine group on a butane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHCRZOVQMSDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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